molecular formula C11H13BN2O4 B11862077 2-Amino-3-(5-borono-1H-indol-3-YL)propanoic acid

2-Amino-3-(5-borono-1H-indol-3-YL)propanoic acid

Cat. No.: B11862077
M. Wt: 248.05 g/mol
InChI Key: VOHWFYJMEORABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and boronic acids.

    Reaction Conditions: The key step involves the formation of the borono-indole moiety. This is achieved through a palladium-catalyzed cross-coupling reaction between an indole derivative and a boronic acid under mild conditions.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives

Properties

Molecular Formula

C11H13BN2O4

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-3-(5-borono-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H13BN2O4/c13-9(11(15)16)3-6-5-14-10-2-1-7(12(17)18)4-8(6)10/h1-2,4-5,9,14,17-18H,3,13H2,(H,15,16)

InChI Key

VOHWFYJMEORABS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.